molecular formula C14H15IN2O2 B15212006 Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester CAS No. 829666-52-6

Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester

Cat. No.: B15212006
CAS No.: 829666-52-6
M. Wt: 370.19 g/mol
InChI Key: NRMNUIWOTQNVEZ-UHFFFAOYSA-N
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Description

6-Iodoquinolin-7-yl diethylcarbamate is a chemical compound with the molecular formula C14H15IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 6-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method involves the reaction of 6-iodoquinoline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

6-Iodoquinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Iodoquinolin-7-yl diethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

6-Iodoquinolin-7-yl diethylcarbamate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which has a wide range of applications in medicinal chemistry.

    Chloroquine: An antimalarial drug that also has potential anticancer properties.

    Iodoquinol: An antimicrobial agent used to treat amoebiasis.

What sets 6-Iodoquinolin-7-yl diethylcarbamate apart is its unique combination of the iodo and diethylcarbamate groups, which may confer distinct biological activities and chemical reactivity .

Properties

CAS No.

829666-52-6

Molecular Formula

C14H15IN2O2

Molecular Weight

370.19 g/mol

IUPAC Name

(6-iodoquinolin-7-yl) N,N-diethylcarbamate

InChI

InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-13-9-12-10(8-11(13)15)6-5-7-16-12/h5-9H,3-4H2,1-2H3

InChI Key

NRMNUIWOTQNVEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C2C=CC=NC2=C1)I

Origin of Product

United States

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